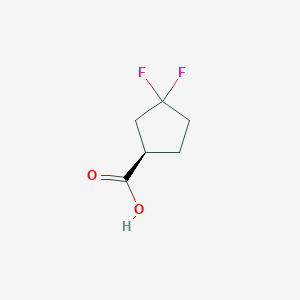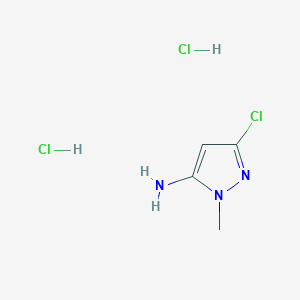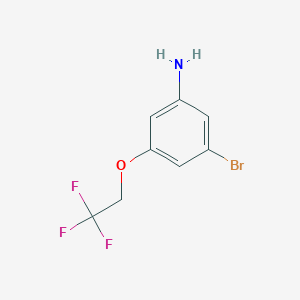
(R)-3,3-difluorocyclopentanecarboxylic acid
Vue d'ensemble
Description
(R)-3,3-Difluorocyclopentanecarboxylic acid, or (R)-DFCA, is a powerful organic compound with a wide range of applications in the scientific research and industrial fields. It is a versatile compound that is used in a variety of research experiments, including chemical synthesis, drug development, and materials science. In
Applications De Recherche Scientifique
Deoxyfluorination of Carboxylic Acids
- The development of bench-stable fluorination reagents, such as 3,3-Difluoro-1,2-diphenylcyclopentene (CpFluor), has been highlighted for its efficiency in the deoxyfluorination of carboxylic acids. This method facilitates the transformation of various carboxylic acids into acyl fluorides under neutral conditions, showcasing a pathway that could be applicable to (R)-3,3-difluorocyclopentanecarboxylic acid for the synthesis of acyl fluorides or amidation products (Wang et al., 2021).
Environmental Monitoring and Remediation
- The use of chemosensors for detecting metal ions in environmental samples demonstrates the application of fluorinated compounds in environmental monitoring. While the study primarily focuses on thiophene-2-carboxylic acid hydrazide-based chemosensors, the principles could extend to the use of fluorinated cyclopentanecarboxylic acids in designing sensitive and selective probes for environmental pollutants (Tekuri & Trivedi, 2017).
Photocatalytic Degradation of Pollutants
- Research into the photocatalytic decomposition of persistent pollutants, such as perfluorooctanoic acid (PFOA), using composite catalysts suggests a potential application for fluorinated carboxylic acids in the degradation of environmental contaminants. The effectiveness of TiO2-reduced graphene oxide composites could inform strategies for degrading or modifying (R)-3,3-difluorocyclopentanecarboxylic acid-based pollutants (Gómez-Ruiz et al., 2018).
Catalysis and Chemical Synthesis
- The synthesis of environmentally relevant fluorinated surfactants highlights the ongoing interest and challenges in producing fluorinated compounds, including carboxylic acids, for various industrial applications. This review underscores the significance of synthetic methodologies for fluorinated compounds, potentially relevant to the synthesis and application of (R)-3,3-difluorocyclopentanecarboxylic acid in creating novel materials or chemicals (Lehmler, 2005).
Advanced Materials and Applications
- In the field of dye-sensitized solar cells, the development of new photosensitizers with specific structural features, such as polycyclic aromatic hydrocarbons, demonstrates the role of specialized chemical entities in achieving high efficiency and stability in solar energy conversion. The principles of designing such compounds could be relevant to the exploration of (R)-3,3-difluorocyclopentanecarboxylic acid derivatives for advanced material applications (Ren et al., 2018).
Propriétés
IUPAC Name |
(1R)-3,3-difluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-difluorocyclopentanecarboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)



![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)




